molecular formula C7H12N2O2S B2745226 4-Acetylthiomorpholine-3-carboxamide CAS No. 1862332-61-3

4-Acetylthiomorpholine-3-carboxamide

Cat. No.: B2745226
CAS No.: 1862332-61-3
M. Wt: 188.25
InChI Key: BEGUICQKCOGDEI-UHFFFAOYSA-N
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Description

4-Acetylthiomorpholine-3-carboxamide is a versatile chemical compound with a unique structure that includes a thiomorpholine ring substituted with an acetyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylthiomorpholine-3-carboxamide typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditionsThe reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylthiomorpholine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-Acetylthiomorpholine-3-carboxamide is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is employed in polymer modification and material science for creating advanced materials with specific properties.

Comparison with Similar Compounds

    Thiazolidine derivatives: These compounds share a similar sulfur-containing ring structure and exhibit diverse biological activities, including anticancer and antimicrobial properties.

    Thiazole derivatives: Thiazoles have a five-membered ring with sulfur and nitrogen atoms and are known for their medicinal properties.

    Thiadiazole derivatives: These compounds are used in various therapeutic applications, including as anticancer agents.

Uniqueness: 4-Acetylthiomorpholine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-acetylthiomorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-5(10)9-2-3-12-4-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGUICQKCOGDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCSCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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